molecular formula C16H14N2 B14847356 2-Amino-8-methyl-3-phenylquinoline

2-Amino-8-methyl-3-phenylquinoline

Cat. No.: B14847356
M. Wt: 234.29 g/mol
InChI Key: QAAOTNYNLLBMGT-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H14N2 It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-3-phenylquinoline typically involves the reaction of anilines and aldehydes. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid .

Industrial Production Methods

Industrial production of this compound often employs transition-metal catalyzed reactions. These methods are preferred due to their efficiency and ability to produce high yields. For example, palladium-catalyzed cross-coupling reactions are commonly used in the large-scale synthesis of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-3-phenylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Amino-8-methyl-3-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-3-phenylquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA replication and repair processes. This compound can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline
  • 8-Methylquinoline
  • 3-Phenylquinoline

Comparison

Compared to its similar compounds, 2-Amino-8-methyl-3-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 2-position and the phenyl group at the 3-position enhances its ability to interact with biological targets, making it a more potent compound in medicinal applications .

Properties

IUPAC Name

8-methyl-3-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-11-6-5-9-13-10-14(16(17)18-15(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAOTNYNLLBMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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